molecular formula C19H21ClN2OS B2922898 (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1421501-48-5

(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2922898
CAS No.: 1421501-48-5
M. Wt: 360.9
InChI Key: RSGLJGXSEIBDHI-UHFFFAOYSA-N
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Description

(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine core, a privileged scaffold frequently found in bioactive molecules and approved pharmaceuticals . The piperazine ring is often utilized to fine-tune the physicochemical properties of a candidate drug and to serve as a connector that spatially arranges key pharmacophoric elements for optimal interaction with biological targets . This compound features a benzyl group and a cyclopropyl substituent on the piperazine ring, alongside a 5-chlorothiophene-2-carbonyl moiety. This specific substitution pattern is significant. Structural analogs, such as (4-benzylpiperazin-1-yl)(5-bromothiophen-2-yl)methanone, are well-established in research, demonstrating the utility of this chemotype as a versatile synthon . Furthermore, benzylpiperazine derivatives have been extensively investigated as key structural components in developing potent and selective ligands for various biological targets. For instance, research has identified benzylpiperazine-based compounds as high-affinity sigma-1 receptor (σ1R) antagonists, which have shown promising efficacy in preclinical models of chronic neuropathic and inflammatory pain . The presence of the chlorothiophene group is also noteworthy, as similar heterocyclic carbonyl chlorides are used in synthesizing inhibitors for serine proteases in medicinal chemistry . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-benzyl-4-cyclopropylpiperazin-1-yl)-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-18-9-8-17(24-18)19(23)22-11-10-21(15-6-7-15)13-16(22)12-14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLJGXSEIBDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural characteristics:

  • Molecular Formula : C16_{16}H18_{18}ClN\O
  • Molecular Weight : 281.77 g/mol
  • Structure : The compound features a piperazine ring, a benzyl group, and a chlorothiophene moiety, which are significant for its pharmacological interactions.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
  • Chlorothiophene Integration : This step utilizes electrophilic aromatic substitution to attach the thiophene moiety.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that related piperazine derivatives showed promising results against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the inhibition of specific kinases crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against certain strains of bacteria, suggesting potential applications in treating infections . The presence of the chlorothiophen group may enhance its interaction with bacterial membranes.

The biological activity is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, indicating potential neuropharmacological effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in breast and lung cancer cells
AntimicrobialExhibits antibacterial activity against specific strains
MechanismInhibits CDKs and binds to neurotransmitter receptors

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving a piperazine derivative showed a reduction in tumor size in patients with metastatic breast cancer after treatment with a related compound .
  • Antimicrobial Treatment : Another study reported successful treatment outcomes using piperazine derivatives for patients with bacterial infections resistant to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs include:

The bromine substituent (vs. chlorine) increases lipophilicity but may reduce metabolic stability.

(2-Benzylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone: Removal of the cyclopropyl group simplifies the structure, likely enhancing solubility but reducing conformational rigidity.

Property Target Compound Analog 1 Analog 2
Molecular Weight (g/mol) ~375.9 (estimated) ~389.8 ~347.9
LogP ~3.2 (predicted) ~3.8 (Br vs. Cl) ~2.9 (no cyclopropyl)
Torsional Flexibility Moderate (cyclopropyl constraint) High (methyl group) High (no cyclopropyl)

Crystallographic Analysis

The target compound’s crystal packing may exhibit unique intermolecular interactions due to the cyclopropyl group, which could be analyzed using Mercury CSD’s Materials Module for packing similarity . In contrast, analogs lacking this group may display more conventional van der Waals or π-π stacking interactions. Refinement via SHELXL would highlight differences in thermal parameters or hydrogen-bonding networks .

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